molecular formula C15H15N B1219485 (R)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 89160-45-2

(R)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1219485
CAS No.: 89160-45-2
M. Wt: 209.29 g/mol
InChI Key: OSZMNJRKIPAVOS-OAHLLOKOSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a phenyl group at the 4-position and a tetrahydroisoquinoline core. It is known for its significant biological activities and is widely studied in medicinal chemistry for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically involve heating the reactants at elevated temperatures (around 100°C) in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves the use of chiral catalysts to ensure the formation of the desired enantiomer. The use of chiral auxiliaries or chiral ligands in catalytic hydrogenation reactions is a common strategy to achieve high enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- is unique due to its specific chiral configuration and the presence of a phenyl group at the 4-position. This structural feature contributes to its distinct biological activities and its potential as a lead compound in drug development .

Properties

CAS No.

89160-45-2

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

(4R)-4-phenyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2/t15-/m1/s1

InChI Key

OSZMNJRKIPAVOS-OAHLLOKOSA-N

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2CN1)C3=CC=CC=C3

SMILES

C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3

Canonical SMILES

C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3

Synonyms

4-phenyl-1,2,3,4-tetrahydroisoquinoline
4PTIQ

Origin of Product

United States

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